![molecular formula C20H19N3O B14395270 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine CAS No. 89574-65-2](/img/structure/B14395270.png)
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the 2-methylpropoxy group. The final step involves the formation of the imidazo[4,5-b]pyridine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its neuroprotective effects in conditions like ischemic stroke.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. It has been shown to modulate inflammatory mediators, scavenge free radicals, and enhance antioxidant enzyme activities. These actions contribute to its neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene and imidazo[4,5-b]pyridine derivatives, such as:
- 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate .
Uniqueness
What sets 2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate multiple pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
89574-65-2 |
|---|---|
Formule moléculaire |
C20H19N3O |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-[3-(2-methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C20H19N3O/c1-13(2)12-24-18-11-15-7-4-3-6-14(15)10-16(18)19-22-17-8-5-9-21-20(17)23-19/h3-11,13H,12H2,1-2H3,(H,21,22,23) |
Clé InChI |
KJAGOWPXPVHETQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



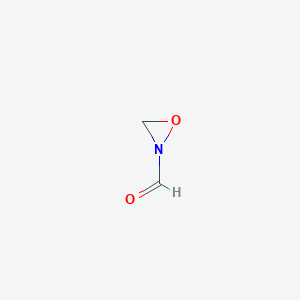
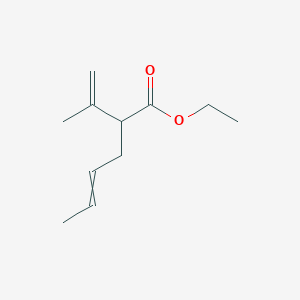
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
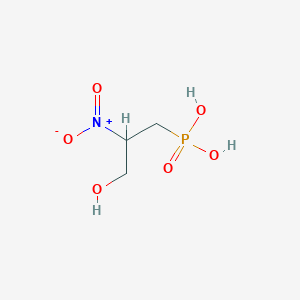
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
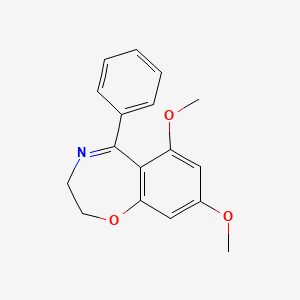
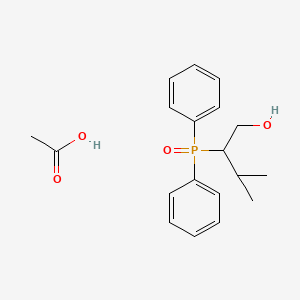

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
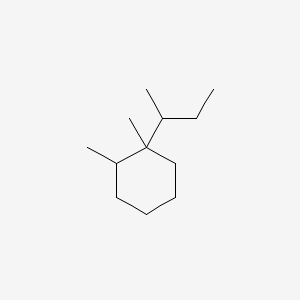
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
